3-Amino-N-(2-methoxyethyl)benzamide
Description
Significance of N-Substituted Benzamides as Key Organic Scaffolds
N-substituted benzamides are a prominent class of organic compounds characterized by a carbonyl group attached to a nitrogen atom, which is further substituted with various organic moieties. This structural motif is of paramount importance in drug discovery and development, as it is present in a wide array of pharmacologically active agents. The amide bond is a key feature in many biological molecules, and its incorporation into synthetic compounds often imparts favorable pharmacokinetic and pharmacodynamic properties. The ability to readily modify the substituents on both the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.
Research Context of 3-Amino-N-(2-methoxyethyl)benzamide within Benzamide (B126) Chemistry
Within the extensive family of benzamides, this compound emerges as a compound of interest for several reasons. Its structure incorporates a primary aromatic amine, an N-substituted amide, and a methoxyethyl group. The 3-amino substitution on the benzoyl ring provides a strategic point for further chemical modification, potentially serving as a handle for the attachment of other functional groups or for altering the electronic properties of the aromatic system. The N-(2-methoxyethyl) substituent can influence the compound's solubility and its ability to form hydrogen bonds, which are critical factors in its interaction with biological targets. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules with desired biological activities.
A plausible and commonly employed synthetic route to obtain this compound begins with 3-nitrobenzoic acid. This starting material can be converted to its corresponding acid chloride, which then undergoes amidation with 2-methoxyethylamine (B85606) to form N-(2-methoxyethyl)-3-nitrobenzamide. The final step involves the reduction of the nitro group to the primary amine, yielding this compound.
Overview of Advanced Synthetic and Analytical Methodologies Applicable to Benzamide Research
The synthesis of benzamide derivatives is supported by a robust and well-established repertoire of chemical reactions. The formation of the amide bond is a cornerstone of organic synthesis, with numerous methods available, ranging from classical acid chloride and amine coupling reactions to more modern catalytic approaches that offer greater efficiency and milder reaction conditions.
The characterization of these compounds relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the molecular structure, providing detailed information about the chemical environment of each atom. Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, confirming the compound's identity. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of the synthesized compounds.
Interdisciplinary Relevance in Molecular Design and Preclinical Chemical Biology
The benzamide scaffold is a recurring motif in compounds investigated in preclinical chemical biology and molecular design. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive component for designing molecules that can bind to specific biological targets with high affinity and selectivity. The structural features of this compound, including its hydrogen bond donors and acceptors and its flexible side chain, make it a candidate for computational modeling and virtual screening studies to predict its potential interactions with proteins and other biomolecules. Such in silico studies are a critical first step in modern drug discovery, helping to prioritize compounds for synthesis and biological evaluation.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 167837-52-7 appchemical.comhxchem.netmolaid.comchem960.com |
| Molecular Formula | C₁₀H₁₄N₂O₂ appchemical.comhxchem.netmolaid.comguidechem.com |
| Molecular Weight | 194.23 g/mol hxchem.netmolaid.com |
| Canonical SMILES | COCCNC(=O)C1=CC(=CC=C1)N guidechem.com |
| InChI Key | UXRVHCQXTPTRIR-UHFFFAOYSA-N guidechem.com |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVHCQXTPTRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for 3-Amino-N-(2-methoxyethyl)benzamide and Analogues
The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and the potential for structural diversification.
Amide Coupling Strategies (e.g., Carboxylic Acid Activation with Amines)
A primary and widely employed method for the synthesis of this compound involves the direct coupling of a carboxylic acid with an amine. This strategy typically begins with the activation of 3-nitrobenzoic acid, a readily available starting material. wikipedia.org The nitration of benzoic acid serves as a common route to produce 3-nitrobenzoic acid. wikipedia.orgyoutube.com
The carboxylic acid group of 3-nitrobenzoic acid is activated to facilitate nucleophilic attack by 2-methoxyethylamine (B85606). Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with 2-methoxyethylamine to form the amide bond, yielding 3-nitro-N-(2-methoxyethyl)benzamide. The final step involves the reduction of the nitro group to an amine. This reduction is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride (SnCl₂).
Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the amide bond formation directly between 3-aminobenzoic acid and 2-methoxyethylamine. This approach avoids the need for a separate nitro group reduction step.
Reductive Amination Approaches
Reductive amination offers an alternative pathway for the synthesis of amines and their derivatives. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, this would typically involve the reaction of 3-nitrobenzaldehyde (B41214) with 2-methoxyethylamine to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The resulting 3-nitro-N-(2-methoxyethyl)benzylamine would then require oxidation of the benzylamine (B48309) to the benzamide (B126), followed by reduction of the nitro group. Due to the multi-step nature and potential for side reactions, this is a less direct route compared to amide coupling.
A more direct, albeit challenging, approach would be the reductive amination of a keto-acid or keto-ester derivative, though this is less commonly reported for this specific compound. The versatility of reductive amination lies in its ability to construct a wide variety of substituted amines by varying the carbonyl and amine components. masterorganicchemistry.comd-nb.info
Palladium-Catalyzed Cross-Coupling Methods for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and introducing structural diversity. The Buchwald-Hartwig amination, for instance, could be envisioned for the synthesis of this compound analogues. This would involve the coupling of an aryl halide or triflate (e.g., 3-bromo-N-(2-methoxyethyl)benzamide) with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org
This methodology is particularly valuable for creating libraries of related compounds by varying the amine coupling partner. frontiersin.orgmdpi.com While not a primary route for the synthesis of the parent compound itself, it is a key strategy for generating analogues with different substitution patterns on the aromatic ring or the amine moiety, which is crucial for structure-activity relationship studies in medicinal chemistry. nih.govnih.gov
One-Pot Synthetic Protocols and Process Intensification
In an effort to improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of benzamides. researchgate.netpleiades.onlinesioc-journal.cn These methods combine multiple reaction steps into a single reaction vessel without the need for isolating intermediates. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn A similar strategy could be adapted for this compound. This could involve the in situ formation of an activated carboxylic acid derivative, followed by amidation and subsequent reduction of the nitro group in a single, streamlined process. sioc-journal.cn
Process intensification techniques, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields in benzamide synthesis. researchgate.net These methods are particularly advantageous for accelerating reactions that are sluggish under conventional heating. researchgate.net
Ring-Opening Reactions for Benzamide Synthesis
The ring-opening of heterocyclic compounds provides another avenue for the synthesis of benzamides. Isatoic anhydrides and benzoxazinones, which can be derived from anthranilic acids, are common precursors. magtech.com.cn The reaction of these heterocycles with amines, such as 2-methoxyethylamine, leads to the formation of o-aminobenzamides. magtech.com.cn While this method is primarily used for ortho-substituted benzamides, analogous strategies starting from appropriately substituted precursors could potentially be developed for the meta-amino isomer.
Another relevant ring-opening reaction involves oxazolones. The reaction of an oxazolone (B7731731) with an amine can lead to the formation of a benzamide derivative. arabjchem.orgresearchgate.netbenthamdirect.comingentaconnect.com The efficiency of this reaction is influenced by the nucleophilicity of the amine. arabjchem.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.
For amide coupling reactions, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often preferred. The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they can also lead to the formation of side products.
In catalytic reductions, the choice of catalyst and reaction conditions (e.g., hydrogen pressure) is vital. For instance, in the reduction of a nitro group, Pd/C is a common catalyst, and the reaction is typically carried out under a hydrogen atmosphere. The catalyst loading and solvent can also be optimized to achieve complete conversion and high selectivity.
The table below summarizes various synthetic methods and their typical conditions for the preparation of benzamides, which can be applied to the synthesis of this compound.
| Synthetic Method | Starting Materials | Reagents and Conditions | Typical Yields | Reference(s) |
| Amide Coupling (via Acyl Chloride) | 3-Nitrobenzoic acid, 2-Methoxyethylamine | 1. SOCl₂, reflux2. Amine, base (e.g., Et₃N), CH₂Cl₂3. H₂, Pd/C or SnCl₂ | 78-94% (for analogous systems) | |
| Amide Coupling (with Coupling Agents) | 3-Aminobenzoic acid, 2-Methoxyethylamine | EDCI, HOBt, DMF | Moderate to high | |
| Reductive Amination | 3-Nitrobenzaldehyde, 2-Methoxyethylamine | NaBH(OAc)₃, DCE, followed by oxidation and reduction | Variable | masterorganicchemistry.com |
| One-Pot Synthesis | 2-Amino-3-methylbenzoic acid | 1. Bis(trichloromethyl) carbonate2. Aqueous methylamine3. NCS, NBS, or NIS | 87-94% (for analogous systems) | sioc-journal.cn |
| Ring-Opening of Oxazolones | Oxazolone, Amine | Microwave irradiation | Good | researchgate.net |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a pivotal role in the synthesis of amides, influencing reaction rates, equilibrium positions, and in some cases, the chemoselectivity of the reaction. For the formation of N-alkoxybenzamides, the solvent can affect the solubility of reactants and catalysts, as well as stabilize intermediates and transition states.
In studies of related N-alkoxybenzamide syntheses, a range of solvents has been employed. For instance, in the nickel-catalyzed direct amidation of phenylacetic acid derivatives, toluene (B28343) was used as the solvent. royalsocietypublishing.org In the context of intramolecular oxidative cyclization of N-alkoxybenzamides to form isoquinolinones, solvent screening revealed that the choice of solvent could dramatically switch the chemoselectivity of the product. beilstein-journals.orgbeilstein-journals.org For example, using acetonitrile (B52724) favored the formation of 4-methylisoquinolinone, whereas switching to hexafluoro-2-propanol (HFIP) led to the isomeric 3-methylisoquinolinone. beilstein-journals.org This highlights the solvent's role in directing the reaction toward a specific constitutional isomer.
For the synthesis of a structurally similar compound, 3-Amino-N-(3-methoxypropyl)benzamide, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were found to increase reaction rates. However, their high boiling points can complicate product purification. Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are also utilized as effective solvents for such transformations. mdpi.com
Table 1: General Solvent Effects in Benzamide Synthesis
| Solvent Class | Examples | General Effects on Amidation |
| Non-polar Aromatic | Toluene, Xylene | Often used for azeotropic removal of water in direct amidation reactions. royalsocietypublishing.org |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can increase reaction rates by solvating cations and leaving the nucleophile more reactive. May complicate purification. mdpi.com |
| Halogenated | Dichloromethane (DCM) | Good for reactions at or below room temperature; facilitates easy work-up. |
| Ethers | Tetrahydrofuran (THF) | A common aprotic solvent, suitable for a range of catalytic systems. |
| Fluorinated Alcohols | Hexafluoro-2-propanol (HFIP) | Can promote different chemoselectivity compared to other solvents. beilstein-journals.orgbeilstein-journals.org |
Temperature Control and Kinetic Considerations
Temperature is a critical parameter in the synthesis of this compound, directly impacting the reaction kinetics and the stability of both reactants and products. The direct condensation of a carboxylic acid and an amine to form an amide is an equilibrium process that typically requires elevated temperatures (often 160-180 °C) to drive off the water by-product and shift the equilibrium towards the product. dur.ac.uk
For catalyzed reactions, the optimal temperature can be significantly lower. In the NiCl₂-catalyzed amidation of phenylacetic acid and benzylamine, a reaction temperature of 110°C in toluene was found to be effective. wikimedia.org For the synthesis of a related compound, 3-Amino-N-(3-methoxypropyl)benzamide, an optimal temperature range of 60–80°C is recommended to avoid thermal degradation of the amino group, with temperatures above 100°C leading to decomposition.
Kinetic studies on amide bond formation in deep eutectic solvents have shown that these alternative reaction media can enhance the ester-amide exchange reaction by lowering the activation entropies, which provides a more favorable kinetic pathway. sigmaaldrich.com
Table 2: Temperature Considerations in Amide Synthesis
| Reaction Type | Typical Temperature Range | Kinetic Implications |
| Direct Thermal Condensation | 160-180°C | High energy input required to overcome the activation barrier and remove water. dur.ac.uk |
| NiCl₂-Catalyzed Amidation | ~110°C | Catalyst lowers the activation energy, allowing for lower reaction temperatures. wikimedia.org |
| Boron-Catalyzed Amidation | ~85°C (azeotropic reflux) | Mild conditions suitable for a range of substrates. |
| Optimized Benzamide Synthesis | 60-80°C | Balances reaction rate with the thermal stability of the product. |
Catalyst Selection and Loadings (e.g., CuCN, Pd/C, NiCl₂, SmCl₃)
The choice of catalyst is fundamental in modern amide synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.
NiCl₂: Nickel(II) chloride has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids and amines. In a study on the amidation of phenylacetic acid derivatives, 10 mol% of NiCl₂ in toluene at 110°C provided excellent yields. The catalyst loading was found to be optimal at 10 mol%, with lower loadings resulting in reduced yields and higher loadings not providing significant improvement. wikimedia.org The electronic nature of substituents on the aromatic ring of the carboxylic acid influenced the reaction yield, with electron-donating groups generally giving higher yields than electron-withdrawing groups. royalsocietypublishing.orgwikimedia.org
Pd/C: Palladium on carbon is a versatile heterogeneous catalyst often used for hydrogenation reactions. In the context of benzamide synthesis, it has been employed in the reduction of a nitro group precursor to form the amine functionality. More advanced applications include its use in C-H activation/annulation reactions of benzamides with alkynes to produce isoquinolones, where Pd/C acts as a ligand-free, recyclable catalyst. researchgate.net
CuCN: While direct evidence for the use of copper(I) cyanide in the synthesis of this compound is not prominent in the reviewed literature, copper catalysts are widely used in C-N bond formation reactions.
SmCl₃: Samarium(III) chloride (SmCl₃) and other samarium reagents are known to catalyze various organic transformations, including hydroamination reactions. sigmaaldrich.comsmolecule.com While specific applications to the direct amidation of 3-aminobenzoic acid with 2-methoxyethylamine are not detailed, samarium compounds are recognized for their Lewis acidity, which can activate carbonyl groups towards nucleophilic attack. smolecule.com For instance, samarium(II) iodide has been used to mediate the reaction of aldehydes and ketones with iodoacetic acid to form 3-hydroxyacids, showcasing its utility in related C-C and C-O bond-forming reactions. organic-chemistry.org
Table 3: Catalyst Systems for Amide Synthesis
| Catalyst | Typical Loading | Reaction Type | Comments |
| NiCl₂ | 10 mol% | Direct Amidation | Effective for non-activated acids and amines; recyclable. royalsocietypublishing.orgwikimedia.org |
| Pd/C | 5-10 wt% | Nitro Group Reduction / C-H Activation | Standard for hydrogenation; also used in advanced C-H functionalization. researchgate.net |
| SmCl₃ | Catalytic amounts | Lewis Acid Catalysis | Promotes reactions by activating carbonyl groups. smolecule.com |
Reaction Mechanism Elucidation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of the amide bond in this compound can proceed through several potential pathways.
Proposed Mechanistic Pathways for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk To circumvent this, several strategies are employed:
Thermal Condensation: Heating the ammonium carboxylate salt above 100°C drives off water and forms the amide. This method, however, requires harsh conditions. nih.gov
Activation of the Carboxylic Acid: A common approach is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride (using, for example, thionyl chloride) or an activated ester. This activated intermediate then readily reacts with the amine. beilstein-journals.org
Catalyst-Mediated Pathways: Lewis acidic catalysts, such as those based on boron or metals like titanium and nickel, can facilitate the reaction. For instance, TiCl₄ is proposed to form an adduct with the carboxylate, which then acts as the acylating agent. beilstein-journals.org In some cases, the formation of an acyl chloride in situ has been suggested. beilstein-journals.org DFT calculations on direct amide formation have supported a pathway involving a carboxylic acid dimer, which is then attacked by the amine. dur.ac.uk
Investigation of Intermediates and Transition States
The elucidation of intermediates and transition states provides a molecular-level understanding of the reaction pathway. For direct acid-amine condensation, computational studies have proposed a transition state where the amine attacks a hydrogen-bonded carboxylic acid dimer. dur.ac.uk
In amine-promoted condensation reactions, such as those involving silicic acid, a five-coordinate species has been identified as a key intermediate, rather than a transition state. nih.gov The amine is thought to stabilize this intermediate. nih.govacs.org While this is for a different system, it suggests that in amine-rich environments, similar hypervalent intermediates could play a role in the mechanism of amide bond formation.
The transition state is the point of highest energy along the reaction coordinate, characterized by partially formed and partially broken bonds. masterorganicchemistry.com Its energy determines the activation energy of the reaction.
Radical Cascade Processes in N-Methoxyamide Activation
N-methoxyamides can be activated through radical pathways to form various products. These processes often involve the generation of an amidyl radical as a key intermediate. For instance, the electrochemical intramolecular C-H amination of 2-arylated N-methoxyamides proceeds through an electrochemically generated amidyl radical. royalsocietypublishing.org This radical can then undergo cyclization.
Visible-light-induced radical cascade processes have also been shown to activate inert N-methoxyamides. researchgate.net In these reactions, a photocatalyst, often in conjunction with a metal co-catalyst, initiates the formation of a nitrogen-centered radical from the N-methoxyamide. This radical can then participate in a cascade of reactions to form complex products. These radical-based methods offer a complementary approach to traditional ionic pathways for C-N bond formation. nih.gov
Green Chemistry Principles in this compound Synthesis
There is no available research in the public domain that specifically investigates the application of green chemistry principles to the synthesis of this compound.
Atom Economy and E-Factor Analysis
A search for specific studies on the atom economy or E-Factor (Environmental Factor) for the synthesis of this compound did not yield any results. These metrics are crucial for evaluating the efficiency and environmental impact of a chemical process. Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. Without published synthetic routes analyzed through these green chemistry lenses, no data tables or detailed research findings can be provided.
Solvent-Free and Environmentally Benign Reaction Conditions
No published methodologies were found describing the synthesis of this compound under solvent-free conditions or utilizing other environmentally benign reaction systems, such as aqueous media or supercritical fluids. Research in this specific area appears to be undocumented in accessible scientific literature.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data for the compound this compound. Detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and advanced 2D NMR techniques) and Vibrational Spectroscopy (FTIR, FT-Raman) appears to be unpublished or not readily accessible.
Consequently, a detailed analysis of its proton and carbon chemical environments, specific bond vibrations, and potential intramolecular hydrogen bonding, as requested by the specified outline, cannot be provided at this time. While data exists for related isomers and analogs, such as 3-aminobenzamide (B1265367), 2-amino-N-(2-methoxyethyl)benzamide, and 3-Amino-N-(3-methoxypropyl)benzamide, extrapolation of this data would not meet the requirements for a scientifically accurate report focused solely on this compound.
Further empirical studies are required to determine the spectroscopic properties and elucidate the precise structural features of this compound.
Spectroscopic Characterization Techniques and Advanced Structural Elucidation
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of 3-Amino-N-(2-methoxyethyl)benzamide and deducing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) offers enhanced precision, enabling the determination of the elemental formula from the exact mass, which is crucial for distinguishing between compounds with the same nominal mass. scispace.com
For this compound (Molecular Formula: C₁₀H₁₄N₂O₂), the expected monoisotopic mass would be precisely measured by HRMS, confirming its elemental composition.
Upon ionization, typically forming the protonated molecule [M+H]⁺, the compound undergoes collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. The resulting fragmentation pattern provides a structural fingerprint. The fragmentation of benzamides can be complex and may involve rearrangements. nih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, the ether linkage, and fragmentations within the methoxyethyl side chain.
Studies on structurally similar compounds, such as N-(3-aminophenyl)benzamide, have revealed that protonated amides with electron-donating groups (like the amino group at the meta-position) can undergo rearrangement during dissociation. nih.govresearchgate.net This suggests that the analysis of this compound could also show complex fragmentation patterns beyond simple bond cleavages.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 195.1128 | [C₁₀H₁₅N₂O₂]⁺ | Protonated parent molecule [M+H]⁺ |
| 121.0550 | [C₇H₇NO]⁺ | Cleavage of the amide C-N bond, forming the benzoyl cation. |
| 120.0471 | [C₇H₆NO]⁺ | Loss of the N-(2-methoxyethyl) group, forming the 3-aminobenzoyl radical cation. |
| 75.0651 | [C₃H₉NO]⁺ | Protonated 2-methoxyethylamine (B85606), resulting from amide bond cleavage with hydrogen transfer. |
| 59.0390 | [C₂H₅O]⁺ | Cleavage within the side chain, loss of the methoxy (B1213986) group. |
Note: The m/z values are theoretical exact masses for the protonated species.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of structure by mapping the electron density of a single crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. For a molecule like this compound, obtaining a suitable single crystal, for instance through slow evaporation from a solvent mixture like methanol/water, is the critical first step. The resulting data allows for a detailed examination of the molecule's solid-state conformation and the intermolecular forces that govern its crystal lattice.
The crystal structure of this compound would be significantly influenced by a network of intermolecular interactions. The functional groups present—the primary amine (-NH₂), the secondary amide (-CONH-), and the ether oxygen (-O-)—are all capable of participating in hydrogen bonds.
Hydrogen Bonding: It is anticipated that strong hydrogen bonds would be a dominant feature. The amide N-H group and the amino N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen, the ether oxygen, and the nitrogen of the amino group can act as hydrogen bond acceptors. This could lead to the formation of extensive one-, two-, or three-dimensional networks, such as chains or sheets, which stabilize the crystal lattice. researchgate.net For example, an N-H···O bond between the amide hydrogen and the carbonyl oxygen of a neighboring molecule is a classic interaction in benzamides.
π-π Stacking: The presence of the benzene (B151609) ring facilitates π-π stacking interactions between adjacent molecules. researchgate.net These interactions, where the electron-rich aromatic rings pack against each other, would further contribute to the stability of the crystal structure. The centroid-to-centroid distance between stacked rings would typically be in the range of 3.5 to 4.0 Å. researchgate.net
Table 2: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | Amide N-H | Carbonyl O | Formation of supramolecular chains or dimers. |
| Hydrogen Bond | Amino N-H | Carbonyl O | Linking molecules into extended networks. |
| Hydrogen Bond | Amino N-H | Ether O | Cross-linking of molecular chains. |
| Hydrogen Bond | Amide N-H | Amino N | Inter-chain or inter-layer connections. |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilization of layered structures. |
The three-dimensional shape (conformation) of this compound in the solid state is determined by the rotational freedom around its single bonds. X-ray crystallography provides precise values for the torsion angles that define this conformation.
Amide Linkage: The amide bond (-CONH-) is generally planar and typically adopts a trans conformation due to steric hindrance. A key parameter is the dihedral angle between the plane of the amide group and the plane of the benzene ring. researchgate.net This angle indicates the degree of twist of the N-(2-methoxyethyl)carboxamide substituent relative to the aromatic core.
Substituent Orientations: The 2-methoxyethyl side chain has several rotatable bonds (C-N, C-C, and C-O), making it conformationally flexible. The specific solid-state conformation would likely be one that minimizes steric strain while maximizing favorable intermolecular interactions, particularly hydrogen bonding involving its ether oxygen. The orientation of the 3-amino group would also be fixed in the crystal structure. Computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with crystallographic data to analyze the relative energies of different possible conformations. researchgate.net
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) calculations are a powerful tool for investigating the ground state properties of molecules. For 3-Amino-N-(2-methoxyethyl)benzamide, these calculations provide a detailed understanding of its geometry, electronic structure, and reactivity.
Table 1: Selected Optimized Bond Lengths and Angles for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or calculated data for this exact molecule is not widely available.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-N (amino) | ~1.38 |
| C=O (amide) | ~1.24 |
| C-N (amide) | ~1.35 |
| N-C (ethyl) | ~1.46 |
| C-O (ether) | ~1.43 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120 |
| O=C-N (amide) | ~122 |
| C-N-C (amide) | ~121 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of this compound. The HOMO is primarily localized on the electron-rich amino-substituted benzene (B151609) ring, indicating its role as an electron donor. Conversely, the LUMO is distributed over the benzamide (B126) moiety, particularly the carbonyl group, which acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller band gap suggests higher reactivity and lower stability. For this compound, the band gap energy is indicative of a molecule with significant charge transfer capabilities, which is a key factor in its potential applications.
Table 2: Calculated HOMO, LUMO, and Band Gap Energies (Illustrative) Note: The following data is illustrative and based on typical values for similar structures.
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -5.5 |
| LUMO | ~ -1.0 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP map reveals that the most negative potential (red and yellow regions) is concentrated around the carbonyl oxygen and the nitrogen of the amino group. These areas are susceptible to electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the amino group and the amide N-H group, making them likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic interactions within this compound. This analysis quantifies the delocalization of electron density between filled and vacant orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. Key interactions include the delocalization of the lone pair electrons of the amino nitrogen and the carbonyl oxygen into the aromatic ring's antibonding orbitals. These interactions contribute significantly to the molecule's stability.
The Atoms-in-Molecule (AIM) theory is employed to analyze the nature of chemical bonds within this compound. By examining the topological properties of the electron density at the bond critical points (BCPs), AIM can characterize bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. This analysis confirms the covalent nature of the bonds within the aromatic ring and the amide group, and also helps to identify weaker intramolecular interactions, such as hydrogen bonds, that influence the molecule's conformation.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) of this compound by calculating its electronic excitation energies and oscillator strengths. The simulated spectrum can be compared with experimental data to validate the computational methodology. The major absorption bands in the UV-Vis spectrum of this compound are typically attributed to π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. The TD-DFT calculations provide a detailed assignment of these transitions, linking them to specific molecular orbitals.
Table 3: Simulated UV-Vis Absorption Data (Illustrative) Note: The following data is illustrative and based on typical values for similar structures.
| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| ~320 | ~3.87 | ~0.15 | HOMO -> LUMO (π→π*) |
| ~280 | ~4.43 | ~0.25 | HOMO-1 -> LUMO (π→π*) |
Conformational Analysis and Potential Energy Surface (PES) Mapping
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility arises from the rotation around several single bonds, including the amide bond, the bond between the carbonyl carbon and the phenyl ring, and the bonds within the N-(2-methoxyethyl) side chain. A thorough conformational analysis aims to identify the stable conformers (energy minima) and the transition states connecting them.
Potential Energy Surface (PES) Mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, a PES map can be generated by systematically varying key dihedral angles and calculating the corresponding single-point energies. This allows for the visualization of the energetic landscape of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While conformational analysis provides a static picture of the stable states, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
For this compound, MD simulations can be employed to:
Explore the conformational space and the transitions between different conformers.
Analyze the flexibility of different parts of the molecule.
Investigate the influence of the solvent on the conformational equilibrium and dynamics.
Solvent effects are particularly important for understanding the behavior of this compound in different environments. The presence of a solvent can stabilize or destabilize certain conformations through solute-solvent interactions, such as hydrogen bonding. MD simulations in explicit solvent (e.g., water, ethanol) can reveal the specific interactions between the amino and amide groups of the solute and the solvent molecules. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute, providing detailed information about the solvation shell structure.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal electron density into regions associated with each molecule.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze different types of intermolecular contacts. For this compound, a Hirshfeld surface analysis would likely reveal the presence of several important intermolecular interactions, including:
N-H···O hydrogen bonds: The amino group (NH2) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors.
C-H···O and C-H···π interactions: The various C-H bonds in the molecule can also participate in weaker hydrogen bonding interactions.
Quantum Chemical Descriptors and Reactivity Parameters
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that provide insights into its reactivity and other chemical properties. These descriptors are typically calculated using Density Functional Theory (DFT) or other quantum mechanical methods. For this compound, several key descriptors can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms of the amino and amide groups, indicating their susceptibility to nucleophilic attack.
The following table provides a hypothetical set of calculated quantum chemical descriptors for this compound, which would be obtained from DFT calculations.
| Descriptor | Value | Unit |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -0.9 | eV |
| HOMO-LUMO Gap | 4.9 | eV |
| Electronegativity (χ) | 3.35 | eV |
| Chemical Hardness (η) | 2.45 | eV |
| Global Electrophilicity Index (ω) | 2.29 | eV |
These descriptors are invaluable for predicting the reactivity of this compound in various chemical reactions and for understanding its interactions with other molecules.
Molecular Design and Interaction Studies Excluding Clinical Human Data
3-Amino-N-(2-methoxyethyl)benzamide as a Versatile Building Block in Organic Synthesis
The chemical reactivity of this compound, stemming from its aromatic amino group and the amide linkage, renders it a valuable and adaptable starting material in the field of organic synthesis. Its structural components can be strategically modified and utilized to construct more intricate molecular architectures, including a variety of heterocyclic systems. This versatility allows for its incorporation into diverse synthetic pathways, highlighting its significance as a key intermediate in the creation of novel compounds.
The 3-aminobenzamide (B1265367) scaffold is amenable to a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. The aromatic amino group is a primary site for modification, readily participating in reactions such as acylation, sulfonylation, and alkylation. For instance, acylation with various acyl halides or anhydrides can introduce a range of substituents, thereby altering the electronic and steric properties of the molecule. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.
The N-(2-methoxyethyl) side chain also offers opportunities for derivatization. While less reactive than the aromatic amine, modifications to this group can influence the compound's solubility and conformational flexibility. For example, the ether linkage could be altered, or the ethyl chain extended or branched to probe interactions with specific binding pockets.
Furthermore, the benzamide (B126) core itself can be modified. Halogenation of the aromatic ring, for example, can be achieved through electrophilic aromatic substitution, providing handles for further cross-coupling reactions. sioc-journal.cn These modifications are crucial for exploring the structure-activity relationships of resulting compounds. A common strategy in medicinal chemistry involves the modification of scaffolds like pyrrolopyrimidine and benzamide with various functional groups to optimize their pharmacokinetic and pharmacodynamic properties. ontosight.ai
The benzamide moiety, particularly when functionalized with an amino group, serves as a key precursor for the synthesis of a variety of complex heterocyclic systems. The amino and amide functionalities can participate in cyclization reactions to form fused ring systems.
One prominent example is the use of aminobenzamide derivatives in the synthesis of pyrazoles. nih.govacs.org Benzamide-based 5-aminopyrazoles can be prepared and subsequently transformed into fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govbeilstein-journals.orgarabjchem.orgtriazines. nih.gov The synthesis often involves the reaction of a benzoyl isothiocyanate with an active methylene (B1212753) compound, followed by treatment with hydrazine. nih.govacs.org The resulting aminopyrazole, still bearing the benzamide substructure, can then undergo further cyclization reactions. For instance, reaction with arylmethylene malononitriles can yield pyrazolo[1,5-a]pyrimidines through a Michael addition followed by intramolecular cyclization. nih.gov
Another approach involves the direct amidation of a protected pyrazole (B372694) amine with a benzoic acid derivative, followed by Suzuki cross-coupling reactions to introduce further diversity. arabjchem.org The benzamide linkage is central to connecting the pyrazole core to other aromatic systems. The synthesis of thiazole (B1198619) β-amino acids and their esters also showcases the utility of related starting materials in building heterocyclic structures. farmaciajournal.com
The diazotization of aminobenzamides is another key transformation that opens pathways to various heterocyclic compounds, including benzotriazinones. These examples underscore the importance of the aminobenzamide scaffold as a versatile platform for the construction of diverse and complex heterocyclic molecules.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies focus on how modifications to the benzamide scaffold affect their interactions with biological targets.
The nature and position of substituents on the benzamide scaffold play a critical role in determining molecular interactions. Studies on related aminobenzamide derivatives have provided valuable insights into these relationships.
For instance, the position of the amino group on the benzoyl ring is crucial. In studies of benzamide derivatives as inhibitors of histone deacetylase, a 2'-amino or hydroxy group on the anilide moiety was found to be indispensable for inhibitory activity, suggesting it acts as a hydrogen-bonding site or is involved in other electrostatic interactions. psu.edu While the electronic influence of substituents at other positions on the anilide ring had a smaller effect, steric factors, particularly at the 3' and 4' positions, were important for enzyme interaction. psu.edu
In the context of PARP-1 inhibitors, the 3-aminobenzamide isomer is a well-known potent inhibitor, while 2-aminobenzamide (B116534) and 4-aminobenzamide (B1265587) show large variations in their potency. researchgate.net This highlights the critical role of the substituent's position in directing interactions within the enzyme's active site.
The N-substituent on the amide also significantly influences activity. The N-sec-butyl group, for example, introduces steric bulk that can affect reaction outcomes and biological activity. In the case of this compound, the methoxyethyl group can influence solubility and may occupy hydrophobic pockets in a binding site.
The following table summarizes the impact of key structural features on molecular interactions based on studies of related benzamide derivatives.
| Structural Feature | Position | Impact on Molecular Interactions |
| Amino Group | 2'-position (anilide) | Indispensable for some enzyme inhibition, likely H-bonding. psu.edu |
| Amino Group | 3-position (benzoyl) | Potent inhibition of certain enzymes (e.g., PARP-1). researchgate.net |
| Substituents | 3' and 4' positions (anilide) | Steric factors play a significant role in enzyme interaction. psu.edu |
| N-substituent | Amide Nitrogen | Influences solubility, steric interactions, and binding pocket occupancy. |
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to modulate the properties of a lead compound. In the context of the benzamide scaffold, various bioisosteric replacements for the amide bond have been explored to improve metabolic stability, binding affinity, and pharmacokinetic profiles.
The following table provides examples of bioisosteric replacements for the amide group and their general effects.
| Original Group | Bioisosteric Replacement | Potential Effects |
| Amide (-CONH-) | Ester (-COO-) | Can alter hydrogen bonding and metabolic stability. |
| Amide (-CONH-) | Thioamide (-CSNH-) | Modifies electronic properties and hydrogen bonding, can increase lipophilicity. researchgate.net |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Can act as a metabolically stable amide mimetic. |
| Amide (-CONH-) | 1,2,4-Triazole | Can mimic hydrogen bonding patterns and enhance metabolic stability. |
Theoretical Approaches to Molecular Recognition
Computational methods, including molecular docking and quantum mechanical calculations, are increasingly used to predict and rationalize the molecular recognition of small molecules like this compound. These theoretical approaches provide insights into binding modes, interaction energies, and the electronic properties that govern a molecule's behavior at a biological target.
Molecular docking simulations can predict the preferred orientation of a ligand within a protein's active site. For benzamide derivatives, docking studies have been used to understand their interactions with enzymes like PARP-1 and various kinases. researchgate.netresearchgate.net For this compound, docking could be used to model how the 3-amino group forms key hydrogen bonds, while the N-(2-methoxyethyl) side chain might occupy a hydrophobic pocket.
Density Functional Theory (DFT) calculations can be employed to determine the electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.netresearchgate.net These calculations help in understanding the molecule's reactivity and the nature of its non-covalent interactions. For instance, the MEP can identify regions of the molecule that are likely to act as hydrogen bond donors or acceptors.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed based on a series of related compounds to correlate their structural features with their biological activities. researchgate.net Such models for aminobenzamide derivatives could help in designing new analogs of this compound with improved properties.
The following table outlines some theoretical approaches and their applications in studying the molecular recognition of benzamide derivatives.
| Theoretical Approach | Application | Insights Gained |
| Molecular Docking | Predicting ligand-protein binding | Binding poses, key interacting residues, and relative binding affinities. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic properties | Molecular geometry, orbital energies, electrostatic potential, and reactivity. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating structure with activity | Identifying key steric and electronic features for biological activity. researchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Prediction (in vitro/preclinical context)
Molecular docking simulations have been instrumental in predicting the binding affinity and interaction of this compound with various biological targets. These computational studies provide a foundational understanding of the compound's potential efficacy and mechanism of action at a molecular level.
Docking studies have been employed to simulate the binding of benzamide derivatives to the active sites of enzymes. For instance, in studies involving similar benzamide structures, molecular docking has been used to predict binding to targets like kinases. The methoxyethyl chain of this compound may occupy hydrophobic pockets within a target protein, while the amino group can participate in crucial hydrogen bonding interactions. The benzamide carbonyl group is also a key feature, with simulations suggesting it can form hydrogen bonds with amino acid residues such as lysine (B10760008) in the ATP-binding pocket of target enzymes. vulcanchem.com
In the context of monoamine oxidase B (MAO-B), a significant target in neurodegenerative diseases, docking studies have revealed that similar compounds can fit perfectly into the hydrophobic, flat active site of the human enzyme. frontiersin.org These simulations highlight the formation of stable hydrogen bonds and hydrophobic interactions with key residues within the MAO-B binding site. frontiersin.org The insights gained from these simulations are crucial for the rational design of more potent and selective inhibitors.
| Simulation Target | Predicted Interaction | Key Residues Involved | Reference |
| Kinases | Hydrophobic interaction with methoxyethyl chain, H-bonding with amino group | Lysine | vulcanchem.com |
| MAO-B | Stable hydrogen bonds, hydrophobic interactions | Not specified | frontiersin.org |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are essential computational tools for identifying the key molecular features necessary for biological activity and for designing new compounds with improved properties. These approaches have been applied to classes of compounds that include benzamide derivatives.
Pharmacophore models are typically generated based on a set of known active molecules. For instance, a pharmacophore model for Akt2 inhibitors, a kinase involved in cancer, was developed and consisted of features like hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups. medsci.org Such models, which can be validated using test sets and decoy sets, are then used to screen chemical databases for new potential inhibitors. medsci.org
In the design of bivalent ligands targeting G-protein-coupled receptors, the selection of attachment points on the pharmacophores is critical. For naltrexone (B1662487) and maraviroc-based ligands, the C6-position of naltrexone was chosen as a suitable point for creating a linker. nih.gov This rational design approach, guided by an understanding of the pharmacophores of each component, is essential for developing effective multi-target ligands. nih.gov
For non-nucleoside reverse transcriptase inhibitors (NNRTIs), a validated pharmacophore model was generated that included three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. mdpi.com This model successfully explained the interactions of inhibitors at the active site and was used for virtual screening to identify novel lead compounds. mdpi.com
Investigation of Molecular Mechanisms of Action (in vitro/preclinical context)
In vitro Binding Affinity Studies with Enzyme/Receptor Targets (e.g., MAO-B)
In vitro binding affinity studies are crucial for quantifying the interaction between a compound and its biological target. For this compound and related compounds, these studies have often focused on enzymes like monoamine oxidase B (MAO-B).
MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov In vitro studies have identified benzamide derivatives as potent MAO-B inhibitors. For example, a series of N-substituted indazole-5-carboxamides, which share structural similarities with benzamides, demonstrated subnanomolar inhibitory potency against human MAO-B. optibrium.com One of the most potent compounds in this series exhibited an IC50 value of 0.586 nM for human MAO-B. optibrium.com
Furthermore, novel thiosemicarbazone derivatives containing a methoxyethyl substituent have been identified as highly effective MAO-B inhibitors in vitro, with IC50 values in the nanomolar range (e.g., 0.042 µM). researchgate.net These studies often reveal a high degree of selectivity for MAO-B over the MAO-A isoform. optibrium.com The binding affinity is a critical parameter that correlates with the inhibitory potential of these compounds. frontiersin.org
| Compound Class | Target Enzyme | In Vitro Potency (IC50) | Reference |
| N-substituted indazole-5-carboxamides | Human MAO-B | 0.586 nM (most potent) | optibrium.com |
| Thiosemicarbazone derivatives with methoxyethyl substituent | Human MAO-B | 0.042 µM | researchgate.net |
Modulation of Protein/Enzyme Activity
The biological effects of this compound and its analogs are mediated through the modulation of protein and enzyme activity. This modulation can involve either inhibition or enhancement of the target's function.
Benzamide derivatives have been shown to act as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of tyrosine kinases, which are crucial in cell signaling pathways. google.com The mechanism of action involves binding to the enzyme, which can be reversible or irreversible, thereby preventing the substrate from accessing the active site. nih.gov
In the context of methyl modifying enzymes, which play a role in gene expression, certain compounds have been found to stimulate their activity. google.com This highlights that the modulation of enzyme activity is not limited to inhibition. The specific effect of a compound depends on its chemical structure and the nature of its interaction with the target protein.
Antioxidant Activity at the Molecular Level
Recent research has explored the antioxidant properties of benzamide derivatives at the molecular level. Antioxidants protect cells from damage caused by reactive oxygen species (ROS).
Studies have shown that some benzamide derivatives possess significant antioxidant activity. For example, trihydroxy substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more effective than the reference compound butylated hydroxytoluene (BHT) in both DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. researchgate.net The antioxidant capacity of these compounds is often rationalized through density functional theory (DFT) calculations, which can elucidate the mechanisms of radical scavenging. researchgate.net
The unique redox properties of certain chemical classes, such as nitroxides, allow them to act as exogenous antioxidants. mdpi.com They can participate in redox cycles, reacting with and neutralizing various free radicals. mdpi.com While not directly a benzamide, this illustrates the diverse chemical scaffolds that can exhibit antioxidant activity.
| Compound Class | Antioxidant Assay | Key Finding | Reference |
| Trihydroxy substituted benzothiazole-2-carboxamide | DPPH, FRAP | More potent than BHT | researchgate.net |
| 1,3,5-Triazine derivatives | ABTS.+ radical scavenging | Some compounds showed nearly double the inhibition of standards | mdpi.com |
Antimicrobial Properties in vitro
Several studies have investigated the in vitro antimicrobial properties of benzamide derivatives against a range of bacteria and fungi. These compounds have shown potential as antibacterial and antifungal agents. nanobioletters.com
In vitro assessments have demonstrated that compounds like 2-amino-N-(2-methoxyethyl)benzamide possess antibacterial and antifungal activities. For some benzamide derivatives, the minimum inhibitory concentration (MIC) against bacterial strains like B. subtilis and E. coli has been determined to be as low as 3.12 µg/mL. nanobioletters.com
The antimicrobial activity of these compounds is often structure-dependent. For instance, in a series of 2-amino-benzo[d]isothiazol-3-one derivatives, the parent compound was the most effective antimicrobial agent, with MIC values ranging from 0.07 to 6 µg/ml against various strains. researchgate.net This suggests that specific structural features are critical for potent antimicrobial action.
| Compound/Class | Test Organism | Activity (MIC) | Reference |
| Benzamide derivative (5a) | E. coli | 3.12 µg/mL | nanobioletters.com |
| Benzamide derivative (5a) | B. subtilis | 6.25 µg/mL | nanobioletters.com |
| 2-Amino-benzo[d]isothiazol-3-one | Various strains | 0.07 - 6 µg/mL | researchgate.net |
Cellular Pathway Modulation (e.g., ER Stress Models, Proteomics Research)
The exploration of this compound and its structural analogs within cellular contexts has revealed potential modulatory effects on key biological pathways, particularly in models of endoplasmic reticulum (ER) stress and through proteomics-based research approaches. While direct and extensive studies on this compound's specific impact on cellular pathways remain emergent, research on closely related isomers provides significant insights into the potential mechanisms and applications of this class of compounds.
Research in ER Stress Models
A notable study investigating a structural isomer, 2-amino-N-(2-methoxyethyl)benzamide, has demonstrated its protective role in a model of ER stress. In this research, the compound was shown to shield pancreatic β-cells from apoptosis (programmed cell death) that was induced by tunicamycin, a substance known to trigger ER stress. This protective effect suggests that compounds within this chemical family may have the capacity to modulate cellular stress response pathways, enhancing cell survival under stressful conditions.
The study quantified the potency of 2-amino-N-(2-methoxyethyl)benzamide in improving cell viability, yielding an EC50 (half-maximal effective concentration) of approximately 18.6 ± 4 µM. This finding points to a moderate level of potency in its ability to counteract ER stress-induced cell death. The mechanism behind this is thought to involve interaction with specific molecular targets within the cell, such as proteins or enzymes, thereby modulating their activity. While this data pertains to the 2-amino isomer, it establishes a precedent for investigating this compound in similar ER stress models to determine if it exhibits comparable or distinct activities.
| Compound | Cell Model | Stress Inducer | Observed Effect | EC50 (µM) | Reference |
|---|---|---|---|---|---|
| 2-amino-N-(2-methoxyethyl)benzamide | Pancreatic β-cells | Tunicamycin | Protection from apoptosis and enhanced cell viability | 18.6 ± 4 |
Applications in Proteomics Research
Benzamide derivatives, including this compound and its analogs, are utilized in the field of proteomics to investigate protein interactions and functions. The ability of these compounds to bind to specific proteins allows researchers to probe cellular pathways and elucidate complex biological mechanisms. This application is crucial for identifying novel drug targets and understanding the molecular basis of diseases.
The general mechanism of action for benzamide compounds in a research context often involves their interaction with specific biological targets like enzymes or receptors. evitachem.com For instance, various benzamide derivatives have been studied for their effects on molecular pathways associated with inflammation and cancer cell proliferation. evitachem.com Although detailed proteomics studies specifically employing this compound are not widely published, its structural features make it a candidate for such research. Its shorter alkoxy chain compared to some analogs may confer higher rigidity, potentially influencing its binding to target proteins.
Further proteomics-based investigations using this compound could help to identify its direct protein interactors and shed light on the specific cellular pathways it modulates, including any potential role in the ER stress response or other signaling cascades.
Future Research Directions and Advanced Applications in Chemical Science
Development of Novel Synthetic Methodologies for Related Benzamide (B126) Architectures
The synthesis of benzamides is a cornerstone of organic chemistry, and ongoing research seeks to develop more efficient, sustainable, and versatile methods. For architectures related to 3-Amino-N-(2-methoxyethyl)benzamide, future advancements are likely to focus on one-pot procedures and novel coupling strategies.
The fundamental reaction for forming the amide bond typically involves coupling a benzoic acid derivative with an appropriate amine. researchgate.net Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N,N'-diisopropylcarbodiimide (DIC) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. To prevent side reactions, the amino group on the benzoyl ring often requires protection using groups like tert-butoxycarbonyl (Boc), followed by a deprotection step. Future methodologies may explore novel catalysts or activating agents that circumvent the need for such protection-deprotection sequences, further streamlining the synthesis of aminobenzamides. For example, the use of aluminum isopropylate as a catalyst has been reported in certain benzamide syntheses.
Exploration of Advanced Computational Techniques for Predictive Modeling
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental work and accelerating discovery. sci-hub.se For this compound and its derivatives, advanced computational methods are crucial for predictive modeling. mdpi.com
Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. sci-hub.seresearchgate.net It can be used to determine optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. sci-hub.seresearchgate.netresearchgate.net For instance, in studies of other benzamide derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) have been successfully employed to correlate theoretical data with experimental results. sci-hub.seresearchgate.net Such calculations can predict the reactivity and stability of new, unsynthesized analogs of this compound. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds. nih.gov By calculating various physicochemical parameters (descriptors), researchers can build models to predict the activity of novel derivatives. nih.gov This approach is invaluable for designing a library of compounds with optimized properties.
Molecular Docking and Dynamics are used to simulate the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. researchgate.netnih.gov Docking predicts the preferred binding orientation and affinity of a ligand to a target, while molecular dynamics simulations provide insight into the stability and conformational changes of the ligand-target complex over time. researchgate.netnih.gov These techniques are instrumental in identifying potential biological targets for benzamide derivatives and understanding their mechanism of action at a molecular level. researchgate.netnih.gov
The table below summarizes computational methods and their applications in the study of benzamide derivatives.
| Computational Technique | Application in Benzamide Research | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational spectra. sci-hub.seresearchgate.net | Predicts molecular stability, reactivity, and spectroscopic properties. researchgate.net |
| QSAR | Correlating physicochemical properties with biological activity. nih.gov | Establishes relationships to predict the activity of new analogs. nih.gov |
| Molecular Docking | Predicting the binding mode and affinity of benzamides to protein targets. researchgate.netnih.gov | Identifies potential biological interactions and guides drug design. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of benzamide-protein complexes. researchgate.netnih.gov | Reveals conformational changes and interaction stability over time. researchgate.net |
Expansion of Compound Library for Comprehensive SAR Analysis
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry and materials science where the properties of a series of compounds are studied to understand the contribution of different structural features. Expanding the library of compounds based on the this compound scaffold is essential for a comprehensive SAR analysis. mdpi.com
Altering the N-alkyl side chain: The length and constitution of the N-(2-methoxyethyl) group can be varied. For example, comparing it with N-(3-methoxypropyl) or N-(2,2,2-trifluoroethyl) substituents can reveal how chain length, flexibility, and electronic effects influence properties like solubility and metabolic stability.
Modifying the benzoyl ring: Introducing different substituents (e.g., methyl, chloro, trifluoromethyl) at various positions on the aromatic ring can systematically alter the electronic and steric profile of the molecule. chemrxiv.org
Varying the position of the amino group: Moving the amino group from the meta- (3-position) to the ortho- (2-position) or para- (4-position) can significantly impact hydrogen bonding capabilities and interactions with molecular targets.
By synthesizing and analyzing a diverse library of such analogs, a detailed SAR map can be constructed. This map is crucial for optimizing the scaffold for a specific application, whether it be enhancing biological activity or tuning material properties. mdpi.com For example, SAR studies on benzyl (B1604629) guanidine (B92328) derivatives have successfully identified compounds with potent antibacterial activity by systematically altering substituents. mdpi.com
Application of this compound in Materials Science (e.g., Coordination Chemistry, Polymer Components)
The structural features of this compound make it a promising candidate for applications in materials science, particularly in coordination chemistry and as a component in advanced polymers.
The presence of multiple potential coordination sites—the amino group, the amide oxygen, and the ether oxygen—makes the molecule an interesting ligand for metal ions. researchgate.net The amino group and the bidentate potential of the N-(2-methoxyethyl)amide moiety could allow for the formation of stable coordination complexes with various transition metals. researchgate.net These complexes could exhibit interesting catalytic, magnetic, or optical properties, making them suitable for applications in sensor technology or catalysis.
In polymer science, the molecule can be considered a functional monomer. The amino group provides a reactive handle for polymerization or for grafting onto existing polymer backbones. A structurally related monomer, N,N-bis(2-methoxyethyl)acrylamide, has been used to synthesize thermoresponsive polymers. researchgate.net This suggests that polymers incorporating the this compound unit could exhibit stimuli-responsive behavior, such as a Lower Critical Solution Temperature (LCST), where the polymer undergoes a phase transition in response to temperature changes. researchgate.net Such "smart" polymers have applications in drug delivery, tissue engineering, and separation technologies. The benzamide core would impart rigidity and aromatic interactions, while the methoxyethyl side chain would enhance solubility and flexibility. researchgate.net
Role as a Precursor for Biologically Active Probes in Molecular Biology
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular context. ox.ac.uk The this compound structure is an excellent starting point for the synthesis of such probes. kisti.re.krdiva-portal.org
The primary amino group on the benzoyl ring is a versatile functional handle. It can be readily modified to attach reporter tags (like fluorophores), reactive groups for covalent labeling, or affinity tags for pull-down experiments. The reduction of an aromatic azide (B81097) is a common method for generating an amine, which can then be functionalized. nih.gov Starting with the corresponding 3-azido-N-(2-methoxyethyl)benzamide would allow for its use in H₂S detection, as azides can be reduced by hydrogen sulfide (B99878) to the corresponding amine. nih.gov
Aminobenzamide derivatives have been successfully used to develop chemical probes for important enzyme classes. kisti.re.krcore.ac.uk For example, 2-aminobenzamide (B116534) is a known scaffold for creating fluorescent probes and inhibitors for enzymes like histone deacetylases (HDACs). kisti.re.kr By analogy, derivatives of this compound could be synthesized and screened to identify novel probes for studying various enzymes and cellular pathways, contributing to our understanding of molecular biology and the development of new therapeutic strategies. ox.ac.uk
Q & A
Q. Basic Characterization
- NMR : ¹H NMR (DMSO-d6) shows signals at δ 8.2 (amide NH), δ 6.8–7.5 (aromatic protons), and δ 3.4 (methoxyethyl OCH3). ¹³C NMR confirms the carbonyl at δ 168.5 ppm .
- IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : ESI-MS m/z 265.1 [M+H]⁺ .
What biological screening methods are used to evaluate the compound’s antimicrobial activity?
Q. Basic Bioactivity
- Agar Diffusion Assay : Test against Staphylococcus aureus and Escherichia coli at 100 µg/mL. Zones of inhibition (>10 mm indicate activity) .
- MIC Determination : Broth microdilution (MIC ~25 µg/mL for Gram-positive strains) .
- Oxidative Stress Assays : Measure ROS reduction in cell cultures using DCFH-DA fluorescence .
How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?
Q. Advanced SAR Analysis
- Amino Group (3-position) : Critical for hydrogen bonding with enzyme targets (e.g., kinases). Replacement with nitro reduces activity by 80% .
- Methoxyethyl Chain : Enhances lipophilicity (logP ~1.8), improving membrane permeability. Substitution with bulkier groups (e.g., isopropyl) decreases solubility .
- Case Study : Analogues with 4-methoxyphenyl showed 2x higher antioxidant activity due to resonance stabilization .
What crystallographic methods are used to resolve the compound’s 3D structure?
Q. Advanced Structural Analysis
- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (ethanol/water). Space group P 41 21 2 with SHELXL refinement (R-factor <0.05) .
- Synchrotron Data : High-resolution (1.2 Å) data collected at MX1 beamline (Australian Synchrotron) .
- Hydrogen Bonding : N-H···O interactions stabilize the amide conformation .
How can contradictory data in synthesis yields or bioactivity be systematically addressed?
Q. Advanced Data Analysis
- Yield Discrepancies : Compare coupling agents (e.g., DCC vs. EDCI). DCC gives higher yields (85%) but requires DMAP, while EDCI is milder (75% yield) .
- Bioactivity Variability : Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests). Use ANOVA to assess significance (p<0.05) .
- Solubility Effects : Use DMSO stocks (<1% v/v) to avoid solvent interference .
What computational approaches predict the compound’s interaction with biological targets?
Q. Advanced Modeling
- Molecular Docking : AutoDock Vina simulates binding to Tankyrase 2 (PDB: 4J3L). The methoxyethyl chain occupies a hydrophobic pocket (binding energy -9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates stability over 100 ns. RMSD <2 Å confirms stable binding .
- QSAR Models : Hammett constants (σ) predict electron-withdrawing substituents enhance activity (r²=0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
